molecular formula C3H6ClF B8262802 1-Chloro-3-fluoropropane CAS No. 462-38-4

1-Chloro-3-fluoropropane

Cat. No. B8262802
CAS RN: 462-38-4
M. Wt: 96.53 g/mol
InChI Key: PFDZQZAOZNELDX-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoropropane is a hydrocarbon derivative . It has a molecular formula of CHClF . The average mass is 96.531 Da and the monoisotopic mass is 96.014206 Da .


Synthesis Analysis

The synthesis of 1-Chloro-3-fluoropropane involves the vapor fluorination of 1, 1, 3, 3-Tetrachloropropene with HF over the Chromium Oxide-Based Catalysts . Another synthetic route involves the gas phase isomerization using HCFO-1233zd (E) as raw material .


Molecular Structure Analysis

The molecular structure of 1-Chloro-3-fluoropropane is represented by the formula CHClF . The average mass is 96.531 Da and the monoisotopic mass is 96.014206 Da .

Scientific Research Applications

Conformational Analysis and Structural Stability

  • 1-Chloro-3-fluoropropane and its related compounds, like 3-chloropropanal and 3-fluoropropanal, have been studied for their conformational behavior and structural stability using ab initio calculations. These studies indicate that these compounds exist as a mixture of stable conformers, with the lower energy forms having minimal interaction between the halogen atoms and the carbonyl oxygen (Badawi & Förner, 2001).

Electrochemical Applications

  • Research on 1-fluoropropane-2-one, a compound related to 1-chloro-3-fluoropropane, reveals its effectiveness as a solid electrolyte interface (SEI) forming additive in lithium-ion batteries. This additive shows promise in enhancing first cycle efficiency, high rate performance, and long-term cycling stability (Krämer et al., 2012).

Neurological Impact Studies

  • Although not directly related to 1-Chloro-3-fluoropropane, studies on 1-bromopropane, a solvent with similar properties, have raised concerns about occupational health risks, particularly neurotoxicity. This highlights the potential health risks associated with exposure to similar compounds (MMWR, 2008).

Photocyclization in Organic Chemistry

  • Photocyclization studies involving 2-chloro-substituted 1,3-diarylpropan-1,3-diones, which are structurally similar to 1-chloro-3-fluoropropane, reveal how the nature of halogen atoms influences the reaction pathways in organic synthesis. This research provides insights into how different halogen substituents can affect chemical reactions (Košmrlj & Šket, 2007).

Environmental Chemistry and Toxicology

  • Research on 1-chloro-1-fluoroethene, a compound related to 1-chloro-3-fluoropropane, has been used as a tracer to study the anaerobic transformation of vinyl chloride. This indicates the potential environmental impact and transformation pathways of similar chloro-fluorinated compounds (Pon & Semprini, 2004).

Safety And Hazards

1-Chloro-3-fluoropropane is acutely toxic and upon heating to decomposition, it will emit chlorine and fluorine gases, both of which can be toxic to living organisms at low concentrations . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Future Directions

The future research focuses in the field of 1-Chloro-3-fluoropropane are the development of high-activity non-chromium catalysts and the development of new application technologies for 1-Chloro-3-fluoropropane .

properties

IUPAC Name

1-chloro-3-fluoropropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClF/c4-2-1-3-5/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDZQZAOZNELDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CF)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870542
Record name 1-Chloro-3-fluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-fluoropropane

CAS RN

462-38-4
Record name 1-Chloro-3-fluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
ME Mondejar, S Cignitti, J Abildskov, JM Woodley… - Fluid Phase …, 2017 - Elsevier
The increasingly restrictive regulations for substances with high ozone depletion and global warming potentials are driving the search for new sustainable fluids with low environmental …
Number of citations: 35 www.sciencedirect.com
CL Yaws - 2015 - books.google.com
Increased to include over 25,000 organic and inorganic compounds, The Yaws Handbook of Vapor Pressure: Antoine Coefficients, Second Edition delivers the most comprehensive …
Number of citations: 321 books.google.com
AE Kemppainen, MJ Thomas… - The Journal of Organic …, 1976 - ACS Publications
… Redistillation yielded 53 g (0.5 mol) of crude 1 -chloro- 3- fluoropropane (probably containing some of the 3-bromo compound), bp 75-90 C. This l-chloro-3fluoropropane (53 g) was …
Number of citations: 15 pubs.acs.org
A Toropov, A Toropova - Journal of Molecular Structure: THEOCHEM, 2004 - Elsevier
Nearest Neighboring Code (NNC) of given vertex in molecular graph is a topological and chemical invariant. Numerical value of the NNC k of given kth vertex is mathematical function …
Number of citations: 16 www.sciencedirect.com
AF Alkyl - Across Conventional Lines: Selected Papers Of …, 2003 - books.google.com
… BF, 0 15 (2–Iodoethyl) benzene 63 Benzene 1-Chloro-3-fluoropropane BF, 0–10 60 (1-Methyl-2-chloroethyl) benzene 90 Benzene 1-Chloro-3-fluoropropane BCls or 0–10 30 (3-…
Number of citations: 0 books.google.com
CL Yaws - 2014 - books.google.com
Covering more than 7,800 organic and inorganic chemicals and hydrocarbons, Transport Properties of Chemical and Hydrocarbons, Second Edition is an essential volume for any …
Number of citations: 237 books.google.com
AV Baklanov, VA KOSTYGIN… - KINETICS …, 1982 - … 233 SPRING ST, NEW YORK, NY …
Number of citations: 1

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